molecular formula C23H16F2N2O3S B2876970 2-(2H-1,3-benzodioxol-5-yl)-N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide CAS No. 922558-05-2

2-(2H-1,3-benzodioxol-5-yl)-N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B2876970
CAS No.: 922558-05-2
M. Wt: 438.45
InChI Key: MHEVJEJJJBCKEP-UHFFFAOYSA-N
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Description

2-(2H-1,3-benzodioxol-5-yl)-N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide is a complex organic compound that features a combination of benzodioxole, benzyl, and difluorobenzothiazole moieties

Mechanism of Action

While the exact mechanism of action for this specific compound is not available, similar benzodioxol derivatives have shown potent α-amylase inhibition . This suggests that they could have potential applications in the treatment of diabetes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yl)-N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

    2-(benzo[d][1,3]dioxol-5-yl)-N-benzylacetamide: Lacks the difluorobenzothiazole moiety, resulting in different biological activity.

    N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)acetamide: Lacks the benzodioxole moiety, affecting its interaction with molecular targets.

Uniqueness

2-(2H-1,3-benzodioxol-5-yl)-N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide is unique due to the combination of its three distinct moieties, which confer specific chemical and biological properties

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F2N2O3S/c24-16-10-17(25)22-20(11-16)31-23(26-22)27(12-14-4-2-1-3-5-14)21(28)9-15-6-7-18-19(8-15)30-13-29-18/h1-8,10-11H,9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHEVJEJJJBCKEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)N(CC3=CC=CC=C3)C4=NC5=C(C=C(C=C5S4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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